[1-(2-adamantyl)-3-piperidinyl]methanol
Description
[1-(2-Adamantyl)-3-piperidinyl]methanol is a methanol derivative featuring a piperidine core substituted at the 3-position with a 2-adamantyl group. The adamantyl moiety imparts significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
[1-(2-adamantyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-10-11-2-1-3-17(9-11)16-14-5-12-4-13(7-14)8-15(16)6-12/h11-16,18H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHVVZYFANPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-adamantyl group distinguishes [1-(2-adamantyl)-3-piperidinyl]methanol from other piperidinylmethanol derivatives. Key analogs and their properties are summarized below:
*Calculated based on molecular formula C₁₆H₂₇NO.
Key Observations :
- Sulfonyl-containing analogs (e.g., {1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}methanol) may exhibit enhanced acidity due to electron-withdrawing effects, impacting ionization and solubility .
Stability and Reactivity
- Solvolysis: 2-Adamantyl derivatives (e.g., 2-adamantyl chloroformate) decompose ~10⁵ times slower than 1-adamantyl analogs due to reduced carbocation stability at the bridgehead position . This suggests that this compound may exhibit greater hydrolytic stability compared to 1-adamantyl analogs.
- Synthetic Routes: Adamantyl-piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions.
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